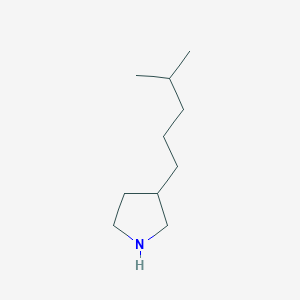
3-(4-甲基戊基)吡咯烷
描述
3-(4-Methylpentyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 3-(4-Methylpentyl)pyrrolidine includes a five-membered ring, a secondary amine (aliphatic), and a Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their diverse biological activities, which can be influenced by the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学研究应用
Drug Discovery and Antibacterial Agents
Pyrrolidine and its derivatives have been explored for their potential in drug discovery, particularly as antibacterial agents. Studies have shown that variations in the N′-substituents of pyrrolidine compounds can significantly affect their antibacterial activity. For instance, substituents like N′-Et, N′-H, N′-Pr, and N′-Ph have been investigated for their order of increasing antibacterial effectiveness .
Neuropharmacology
Pyrrolidine structures are also prevalent in neuropharmacological research due to their psychostimulant effects. Compounds like 3,4-Methylenedioxypyrovalerone (3,4-MDPV), a member of α-pyrrolidinophenones, are known for potent stimulation of dopamine circuitry in the brain .
Antiparasitic Activity
Pyrrolidine alkaloids have shown promise as antiparasitic agents. For example, certain pyrrolidine derivatives isolated from plant sources have demonstrated activity against various parasites such as Aedes aegypti and Anopheles sinensis with significant lethal concentration values .
作用机制
While the specific mechanism of action for 3-(4-Methylpentyl)pyrrolidine is not detailed in the search results, pyrrolidine derivatives are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
安全和危害
While specific safety and hazard information for 3-(4-Methylpentyl)pyrrolidine was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, pyrrolidine, a related compound, is known to be highly flammable and can cause severe skin burns and eye damage .
未来方向
属性
IUPAC Name |
3-(4-methylpentyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWKTIDBBLOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpentyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




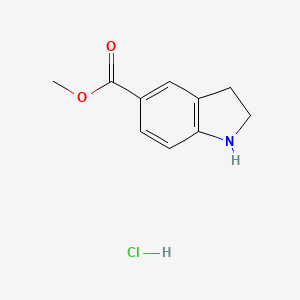
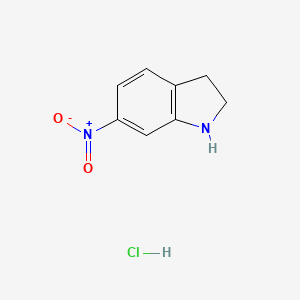
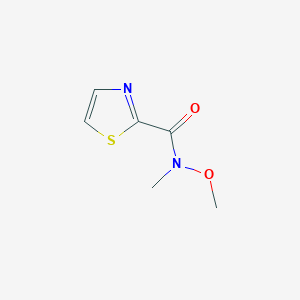

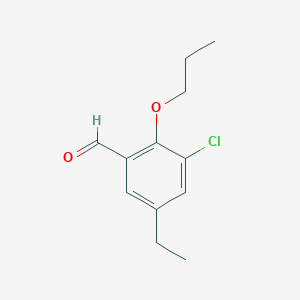
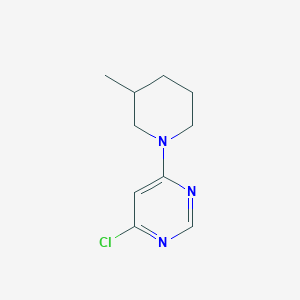
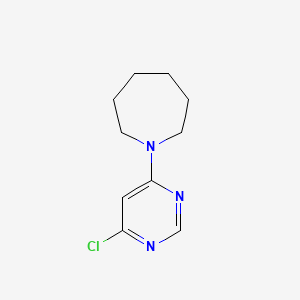
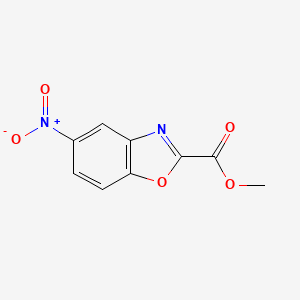
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1423925.png)
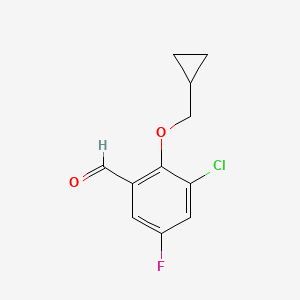
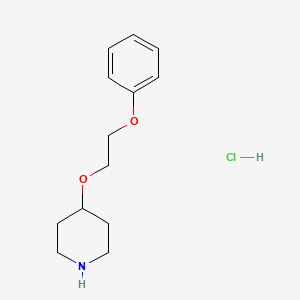
![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)